Ethyl 2-[(1,3-benzothiazol-2-YL)carbamoyl]-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(1,3-benzothiazol-2-YL)carbamoyl]-3-phenylpropanoate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(1,3-benzothiazol-2-YL)carbamoyl]-3-phenylpropanoate typically involves the condensation of 2-aminobenzenethiol with ethyl 3-phenyl-2-oxopropanoate under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the benzothiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods not only reduce reaction times but also improve yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(1,3-benzothiazol-2-YL)carbamoyl]-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Ethyl 2-[(1,3-benzothiazol-2-YL)carbamoyl]-3-phenylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[(1,3-benzothiazol-2-YL)carbamoyl]-3-phenylpropanoate involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-ylamino)-2-benzyl-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-24-18(23)14(12-13-8-4-3-5-9-13)17(22)21-19-20-15-10-6-7-11-16(15)25-19/h3-11,14H,2,12H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZPRCBPBTYBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.